N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-fluorobenzenesulfonamide
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Overview
Description
N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-fluorobenzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the 3,4-dimethoxybenzyl precursor. This precursor can be synthesized through the reaction of 3,4-dimethoxybenzaldehyde with a suitable reducing agent such as sodium borohydride . The next step involves the formation of the tetrahydro-1,3,5-triazine ring, which can be achieved through cyclization reactions under acidic conditions . Finally, the sulfonamide group is introduced via sulfonation reactions using reagents like sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: DDQ, oxygen, and other quinones under mild to moderate conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Halogenated solvents, strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-fluorobenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-3,4-dimethoxybenzylamine
- 2,4-Diamino-6-[N-(2’,5’-dimethoxybenzyl)-N-methylamino]quinazoline
Uniqueness
N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-fluorobenzenesulfonamide stands out due to its unique combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H21FN4O4S |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-[3-[(3,4-dimethoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C18H21FN4O4S/c1-26-16-8-3-13(9-17(16)27-2)10-23-11-20-18(21-12-23)22-28(24,25)15-6-4-14(19)5-7-15/h3-9H,10-12H2,1-2H3,(H2,20,21,22) |
InChI Key |
HGSUQYDJCMJLPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CNC(=NC2)NS(=O)(=O)C3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
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